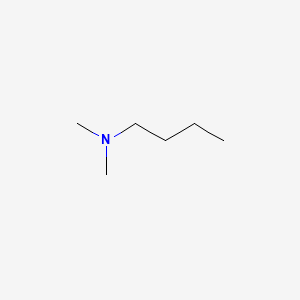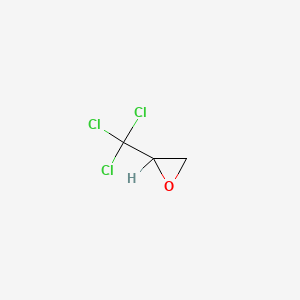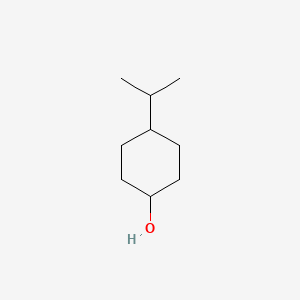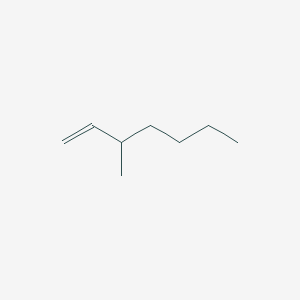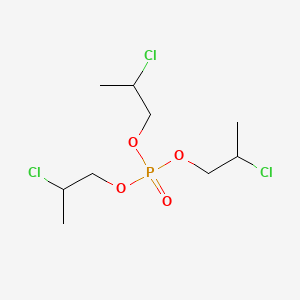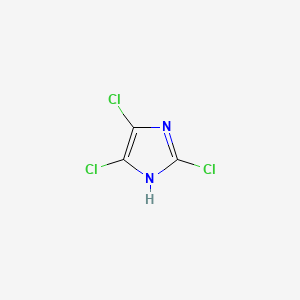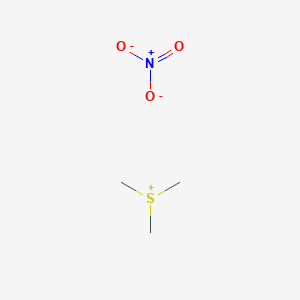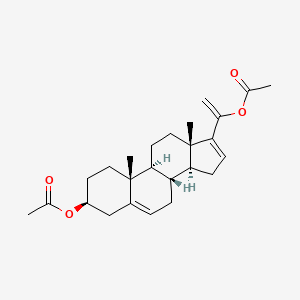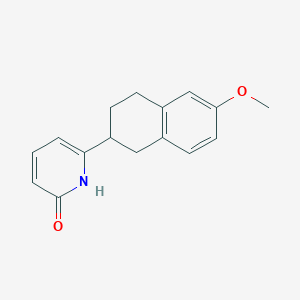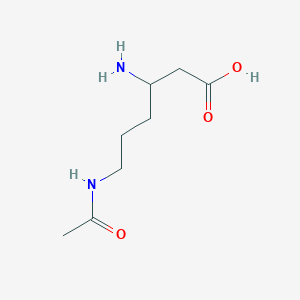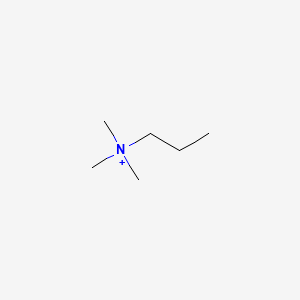
Trimethyl(propyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nervonyl carnitine belongs to the class of organic compounds known as tetraalkylammonium salts. These are organonitrogen compounds containing a quaternary ammonium substituted with four alkyl chains. Nervonyl carnitine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nervonyl carnitine is primarily located in the cytoplasm and mitochondria.
Scientific Research Applications
Polymorphic and Structural Studies
- Succinylcholinium Structures : Trimethyl(propyl)azanium is a part of the succinylcholinium cation structure. It is involved in studies exploring different polymorphic forms and stabilizing interactions in molecular structures (Pažout, Maixner, Dušek, & Kratochvíl, 2011).
Surface and Interface Science
- Phase and Rheological Behavior : Research on hexadecyl(trimethyl)azanium; 2-hydroxybenzoate (CTAS) in water explores its critical micellization concentration, changes in aggregate structure, and rheological properties, highlighting the potential for applications in material science and nanotechnology (Alfaro et al., 2010).
Crystallography and Material Chemistry
- Crystal Structure Analysis : Studies involving trimethyl(4-sulfanylphenyl)azanium cations focus on understanding crystal structures and hydrogen bonding, which are critical in material science and crystal engineering (Tang & Lang, 2011).
- Calcium Carbonate Crystallization : this compound compounds, particularly in surfactant mixtures, influence the nucleation and growth of calcium carbonate crystals, crucial in biomineralization and material synthesis (Chen & Nan, 2011).
Catalysis and Chemical Reactions
- Isocyanide Insertion in N-Si Bonds : The compound plays a role in the activation of azines for isocyanide-based reactions, leading to the synthesis of potent antiparasitic compounds (Kishore et al., 2016).
Material Science and Nanotechnology
- Magnetic Property Modification : Studies on hexadecyl(trimethyl)azanium bromide (CTAB) show its impact on the magnetic properties of various nanomaterials, demonstrating its potential in the modification of nanoscale materials (Zhang & Nan, 2015).
Biomedical Applications
- Latent Fluorophores : this compound-based compounds serve as latent fluorophores in biological research, offering novel approaches in biochemistry and medical diagnostics (Chandran, Dickson, & Raines, 2005).
Properties
CAS No. |
20064-29-3 |
|---|---|
Molecular Formula |
C6H16N+ |
Molecular Weight |
102.2 g/mol |
IUPAC Name |
trimethyl(propyl)azanium |
InChI |
InChI=1S/C6H16N/c1-5-6-7(2,3)4/h5-6H2,1-4H3/q+1 |
InChI Key |
GSBKRFGXEJLVMI-UHFFFAOYSA-N |
SMILES |
CCC[N+](C)(C)C |
Canonical SMILES |
CCC[N+](C)(C)C |
physical_description |
Solid |
Synonyms |
trimethylpropylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


